Met-pro

描述

准备方法

Synthetic Routes and Reaction Conditions: Met-Pro can be synthesized through a peptide coupling reaction between L-methionine and L-proline. The reaction typically involves the activation of the carboxyl group of L-methionine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of L-proline . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

化学反应分析

Synthetic Challenges and Side Reactions

During solid-phase peptide synthesis (SPPS) of Met-Pro-containing sequences, S-tert-butylation and methionine oxidation are dominant side reactions under acidic cleavage conditions . For example, the synthesis of Ac-MEEPD-OH (Met-Glu-Glu-Pro-Asp-OH) yielded:

-

74.7% target peptide (UV integration)

-

23.9% S-tert-butylated Met (alkylation at sulfur)

Similar results were observed for Ac-EEMPD-OH (Glu-Glu-Met-Pro-Asp-OH), with alkylation accounting for 24.4% of by-products .

Key Factors Influencing Side Reactions:

| Factor | Effect on Alkylation | Effect on Oxidation |

|---|---|---|

| Temperature (40°C) | Increases to 45.8% | Increases to 5.0% |

| Time (2 hr) | Slight increase | Doubles (2.9%) |

| Additives (Me₂S/PPh₃) | Reduces to 5% | Eliminates |

(A) Alkylation

Under trifluoroacetic acid (TFA) cleavage conditions, tert-butyl cations attack the methionine sulfur atom, forming S-tert-butylmethionine (Fig. 1B) . This reaction is reversible under prolonged acidic conditions.

(B) Oxidation

Methionine’s thioether group reacts with ambient oxygen or residual oxidizing agents to form methionine sulfoxide (Met(O)). The reaction follows pseudo-first-order kinetics :

Optimization Strategies

To suppress side reactions during SPPS:

-

Additive Cocktails :

-

Time-Temperature Trade-offs :

-

Short cleavage times (30 min) reduce alkylation but increase residual protecting groups.

-

Environmental Reactivity

In biological systems, this compound sequences participate in:

-

pH-dependent hydrolysis of hydrazones/oximes under lysosomal conditions (pH 4.7) .

-

Redox reactions mediated by glutathione (GSH) or reactive oxygen species (ROS) .

| Reaction Type | Trigger | Example |

|---|---|---|

| Hydrazone cleavage | Acidic pH | Release of aldehydes/ketones |

| Thioacetal hydrolysis | GSH/pH 4.7 | Thiol release |

| Iminium ion formation | ESI conditions | Enhanced MS detection |

Analytical Characterization

Reactive paper spray mass spectrometry (PS-MS) enables real-time monitoring of this compound derivatives:

-

Schiff base (SB) formation with cinnamaldehyde shifts m/z by +160 Da .

-

Iminium ions ([M+H]⁺) dominate in electrospray ionization (ESI) due to protonation at neutral pH .

Kinetic and Thermodynamic Insights

科学研究应用

Catalytic Applications

One notable application of Met-Pro is in the development of catalysts for organic reactions. A recent study introduced a copper(II) complex of metformin and proline that was immobilized on iron oxide nanoparticles (Fe3O4). This complex demonstrated significant catalytic activity in the Ullmann reaction, which is essential for synthesizing functionalized ethers.

Key Findings:

- Catalyst Composition : [Fe3O4@Cu(II)(Met)(Pro-H)2].

- Reaction Conditions : Conducted in an aqueous environment using aryl halides without external reducing agents.

- Performance : Achieved excellent yields with quick reaction times and the ability to be reused for at least eight cycles without significant loss of efficiency .

Meteorological Research

The MetPRO™ meteorological station is another significant application, designed for high-accuracy environmental monitoring. It is suitable for both long-term and temporary deployments and can measure a variety of meteorological parameters.

Specifications:

| Parameter | Measurement Type |

|---|---|

| Wind Speed | Anemometer |

| Solar Radiation | Pyranometer |

| Air Temperature | Thermocouple |

| Relative Humidity | Hygrometer |

| Barometric Pressure | Barometer |

| Precipitation | Rain Gauge |

| Soil Moisture | Soil Moisture Sensor |

The MetPRO system is customizable, allowing researchers to tailor it to specific project needs, making it invaluable for environmental research and operational applications .

Pharmaceutical Research

In pharmaceutical contexts, H-Met-Pro-OH·HCl serves as a versatile amino acid derivative used in peptide synthesis. Its stability and unique properties make it particularly useful in developing pharmaceuticals.

Applications:

- Peptide Synthesis : Enhances stability during the synthesis process.

- Drug Development : Plays a role in formulating new therapeutic agents due to its structural properties .

Case Study 1: Catalytic Efficiency

A study highlighted the effectiveness of the copper(II) complex in synthesizing ethers under mild conditions. The catalyst's ability to function without harmful solvents or chemicals demonstrates its potential for sustainable chemistry practices.

Case Study 2: Environmental Monitoring

The deployment of the MetPRO meteorological station in remote areas has provided critical data for climate research. Its portability and durability have enabled researchers to gather long-term data on weather patterns, contributing to studies on climate change impacts.

作用机制

The mechanism of action of Met-Pro involves its interaction with specific molecular targets and pathways. For instance, this compound can modulate the activity of enzymes involved in oxidative stress responses by acting as an antioxidant. Additionally, it may influence cellular signaling pathways related to inflammation and immune responses .

相似化合物的比较

Methionylglycine: Another dipeptide formed from L-methionine and glycine.

Prolylserine: A dipeptide formed from L-proline and L-serine.

Methionylalanine: A dipeptide formed from L-methionine and L-alanine.

Comparison: Met-Pro is unique due to the presence of both a sulfur-containing amino acid (methionine) and a cyclic amino acid (proline). This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, compared to other dipeptides .

生物活性

Introduction

Met-Pro, a compound often associated with biological activity, has garnered attention in various fields, including oncology and regenerative medicine. This article delves into the biological mechanisms, signaling pathways, and clinical implications of this compound, supported by data tables and case studies.

Biological Mechanisms of this compound

This compound is primarily recognized for its role as a peptide that influences cellular activities through various signaling pathways. The key biological functions include:

- Cell Proliferation : this compound activates the MET receptor, which is crucial for cell growth and division.

- Survival Pathways : The activation of the PI3K-AKT pathway promotes cell survival by inhibiting apoptosis.

- Invasion and Migration : this compound enhances cellular motility through the activation of the MAPK pathway, facilitating processes like wound healing and tissue regeneration.

Signaling Pathways

The biological activity of this compound is mediated through several critical pathways:

| Pathway | Function | Key Components |

|---|---|---|

| MAPK Pathway | Cell proliferation and migration | SHC, GRB2, KRAS |

| PI3K-AKT Pathway | Cell survival and anti-apoptotic signaling | PI3K, AKT, BCL2 |

| NF-κB Pathway | Inflammation and immune response | SRC, MET |

These pathways illustrate how this compound can influence not only cancer progression but also normal physiological processes such as tissue repair.

Case Study 1: MET Overexpression in Non-Small Cell Lung Cancer (NSCLC)

A study published in the Annals of Oncology investigated the role of MET overexpression in NSCLC. The findings indicated that patients with high levels of MET protein had a poor prognosis due to enhanced tumor growth and metastasis. The study highlighted the potential of targeting MET with specific inhibitors to improve patient outcomes.

- Study Findings :

- MET overexpression correlated with increased tumor size.

- Patients with MET inhibitors showed a significant reduction in tumor progression.

Case Study 2: Liver Regeneration

Research on transgenic mice expressing HGF (hepatocyte growth factor) under the metallothionein promoter demonstrated accelerated liver regeneration due to chronic MET activation. This study provided insights into how this compound can enhance tissue repair mechanisms.

- Key Observations :

- Transgenic mice exhibited a doubling in liver size compared to wild types.

- Enhanced hepatocyte proliferation was noted post-partial hepatectomy.

Clinical Implications

The biological activity of this compound has significant implications for therapeutic strategies in oncology and regenerative medicine:

- Targeted Therapies : Inhibitors targeting MET signaling pathways are being developed to treat various cancers, particularly NSCLC.

- Regenerative Medicine : Understanding how this compound influences tissue regeneration can lead to novel treatments for liver diseases and injuries.

属性

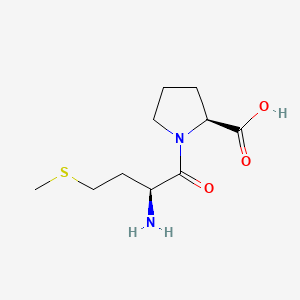

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15/h7-8H,2-6,11H2,1H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMGFGQBRYWJOR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474540 | |

| Record name | Methionylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-86-0 | |

| Record name | Methionylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。